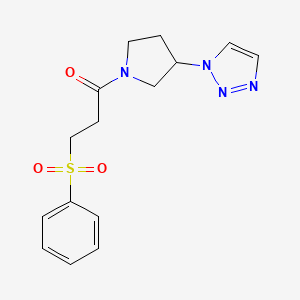
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to achieve high yields. Continuous flow chemistry might be employed to enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
1-(3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylsulfonyl)propan-1-one
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(phenylsulfonyl)ethan-1-one
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the 1,2,3-triazole ring and the phenylsulfonyl group, which contribute to its distinct chemical properties and biological activities.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-15(7-11-23(21,22)14-4-2-1-3-5-14)18-9-6-13(12-18)19-10-8-16-17-19/h1-5,8,10,13H,6-7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQHZISNDVQDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

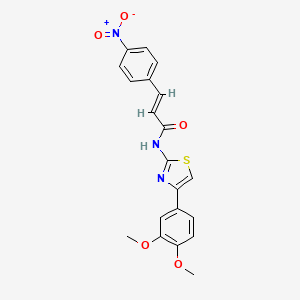
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2891344.png)
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylate](/img/structure/B2891345.png)
![[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acetic acid](/img/structure/B2891347.png)
![4-methoxy-3-[(2-methylcyclohexyl)sulfamoyl]benzoic Acid](/img/structure/B2891350.png)
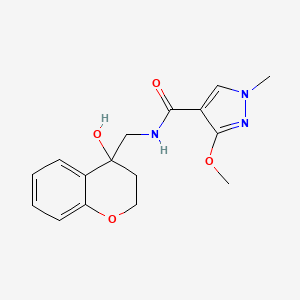
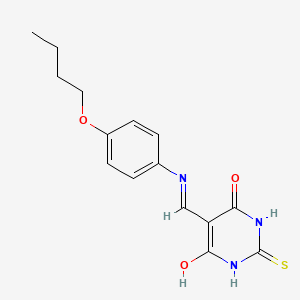

![(1R,5S)-8-((2-bromophenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2891356.png)
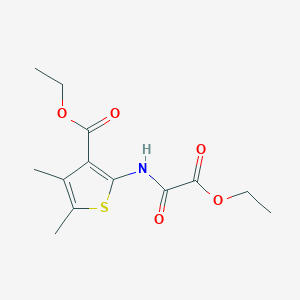
![4-methoxy-1-methyl-5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2891358.png)
![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2891359.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)
